Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The compound ethyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and bicyclic system numbering. The base structure consists of a fused triazolo[4,3-a]pyrazine core. Key features include:
- Triazolo : A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4.
- Pyrazine : A six-membered diazine ring fused to the triazole at positions 4 (triazole) and 3-a (pyrazine).
- Tetrahydro : Indicates partial saturation of the pyrazine ring at positions 5, 6, 7, and 8.
- Ethyl carboxylate : An ester substituent at position 3 of the triazole ring.
The systematic name reflects the bicyclic framework’s fusion points and substituents. Alternative synonyms include ethyl 5H,6H,7H,8H-triazolo[4,3-a]pyrazine-3-carboxylate .
Molecular Framework Analysis: Triazolopyrazine Core Architecture
The triazolopyrazine core combines a triazole and pyrazine ring, forming a bicyclic system with distinct electronic and steric properties:
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₂N₄O₂ |
| Molecular weight | 196.21 g/mol |
| Hybridization | sp² (triazole) and sp³ (pyrazine) |
| Aromaticity | Triazole: aromatic; Pyrazine: non-aromatic (due to saturation) |
The triazole ring (positions 1–3) retains aromaticity, while the tetrahydro-pyrazine moiety (positions 5–8) adopts a chair-like conformation, reducing ring strain . The ethyl carboxylate group at position 3 introduces steric bulk and polarizability, influencing solubility and intermolecular interactions .
Stereoelectronic Properties of the Tetrahydro-Pyrazine Moiety
The tetrahydro-pyrazine component exhibits unique stereoelectronic features:
- Conformational flexibility : Saturation allows chair-to-boat transitions, with energy barriers influenced by substituents.
- Lone pair orientation : Pyrazine nitrogen lone pairs (N-1 and N-4) project axially, enabling hydrogen bond donation.
- Electron density distribution : The ester group withdraws electron density from the triazole, polarizing the C-3 position (partial δ+ charge) .
Computational studies suggest that the tetrahydro-pyrazine’s electron-deficient nature enhances reactivity toward electrophilic substitution at the triazole ring .
Comparative Crystallographic Studies of Triazolopyrazine Derivatives
X-ray crystallography reveals structural variations among triazolopyrazine derivatives:
The ethyl carboxylate derivative exhibits shorter hydrogen bonds (1.95–2.05 Å) due to the ester’s strong acceptor capacity, promoting tighter crystal packing .
Hydrogen Bonding Networks and Supramolecular Arrangements
The compound forms robust supramolecular architectures via:
- Intermolecular N–H⋯O bonds : Pyrazine NH groups donate hydrogen bonds to ester carbonyl oxygen atoms (1.95–2.05 Å).
- C–H⋯N interactions : Triazole C–H groups engage with pyrazine nitrogens (2.30–2.45 Å).
- Stacking interactions : Parallel-displaced π-stacking between triazole rings (3.40–3.60 Å) .
In the solid state, these interactions yield a layered structure with alternating hydrophilic (hydrogen-bonded) and hydrophobic (alkyl/aryl) regions, as observed in related triazolopyrazines .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINTLJABVYOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592059 | |
| Record name | Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-68-8 | |
| Record name | Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Intermediate Hydrazine Derivative
- Reagents: Ethanol, hydrazine hydrate, 2-chloropyrazine
- Conditions: Heating to 58-61 °C, dropwise addition of 2-chloropyrazine over 15 hours, pH adjustment to 6 using sodium hydroxide, cooling to 0 °C, and extraction with methylene dichloride.
- Outcome: Intermediate hydrazine compound with ~93% purity by HPLC.
Step 2: Cyclization and Introduction of Functional Groups
- Reagents: Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid (as catalyst)
- Conditions: Cooling to 0 °C for reagent addition, gradual heating to 50 °C, reflux to remove trifluoroacetic acid, reaction at 110 °C for 42 hours and 100 °C for 60 hours, pH adjustment to 12, filtration, and purification by silica gel chromatography.
- Outcome: Cyclized product with ~99% purity by HPLC.
Step 3: Hydrogenation and Final Product Formation
- Reagents: Palladium on carbon catalyst (10%), ethanol, hydrogen gas, ethanolic hydrogen chloride solution.
- Conditions: Hydrogenation under nitrogen at 23-25 °C and 4 bar pressure for 4.5 hours, filtration, acid treatment, cooling to -15 °C overnight, filtration, washing with ethanol/MTBE, and drying.
- Outcome: White crystalline hydrochloride salt with ~99.3% purity by HPLC.
Summary Table of Preparation Steps (Adapted)
| Step | Process Description | Reagents/Conditions | Key Parameters | Product Purity (HPLC) |
|---|---|---|---|---|
| 1 | Formation of hydrazine intermediate | Ethanol, hydrazine hydrate, 2-chloropyrazine | 58-61 °C, pH 6, 15 h reaction | ~93.3% |
| 2 | Cyclization and functional group introduction | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid | 0-110 °C, reflux, pH 12 adjustment | ~99.1% |
| 3 | Hydrogenation and final product isolation | Pd/C catalyst, ethanol, H2 (4 bar), ethanolic HCl | 23-25 °C, 4.5 h, -15 °C crystallization | ~99.3% |
Research Findings and Industrial Relevance
- Solvent Choice: Ethanol is preferred over more toxic solvents like acetonitrile, improving safety and environmental profile.
- Reaction Control: Precise temperature and pH control minimize side reactions and byproduct formation, enhancing yield and purity.
- Catalyst Reuse: Palladium on carbon catalyst can be recovered and reused, reducing production costs.
- Scalability: The method is suitable for industrial-scale synthesis due to straightforward operations and mild conditions.
- Purification: Use of crystallization and silica gel chromatography ensures high purity suitable for pharmaceutical intermediates.
Physicochemical Data (For Reference)
| Property | Value |
|---|---|
| Molecular Formula | C8H12N4O2 |
| Molecular Weight | 196.21 g/mol |
| Boiling Point (Predicted) | 389.2 ± 52.0 °C |
| Chemical Structure | Ethyl ester of tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylic acid |
Chemical Reactions Analysis
Reactivity of the Ester Group
The ethyl ester at position 3 undergoes hydrolysis and transesterification:
-
Acidic Hydrolysis : Forms the free carboxylic acid derivative (5,6,7,8-tetrahydro-triazolo-pyrazine-3-carboxylic acid) using HCl .
-
Alkaline Hydrolysis : Generates carboxylate salts under basic conditions (e.g., NaOH) .
Comparative Hydrolysis Conditions
Functionalization at the Pyrazine Ring
The tetrahydro-pyrazine ring undergoes alkylation and acylation to introduce substituents:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the secondary amine sites .
-
Acylation : Forms amides or thioamides using acyl chlorides .
Example Modifications
Salt Formation and Stability
The compound forms stable salts, enhancing physicochemical properties:
Key Challenges and Optimizations
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate exhibit antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains and fungi. The presence of the triazole ring is often linked to enhanced bioactivity due to its ability to interact with biological targets such as enzymes and receptors.
1.2 Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The triazole moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Further investigations are needed to elucidate the mechanisms involved and to optimize its structure for improved efficacy.
1.3 Neuroprotective Effects
There is emerging evidence that this compound may provide neuroprotective benefits. Its potential role in modulating neuroinflammatory pathways could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agricultural Applications
2.1 Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its ability to inhibit specific enzymes in pests can result in effective pest control while minimizing harm to non-target species.
2.2 Plant Growth Regulators
This compound may also serve as a plant growth regulator. Research into its effects on plant metabolism suggests it could enhance growth rates and resistance to environmental stressors.
Materials Science
3.1 Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
3.2 Coatings and Composites
In materials science, this compound could be used in developing advanced coatings and composites that require specific chemical resistance or durability under harsh conditions.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of triazole compounds against clinical isolates of bacteria and fungi. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Neuroprotective Properties
Research conducted at a leading university demonstrated that derivatives of this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic substances . This suggests potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways . For instance, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 7-Boc-5,6,7,8-tetrahydro-1,2,4-triazolo[4,5-a]pyrazine-3-carboxylate (CAS: 1215852-11-1)
- Structural Difference : Incorporates a tert-butoxycarbonyl (Boc) protecting group at position 7 and a triazolo[4,5-a]pyrazine core (vs. [4,3-a] in the parent compound) .
- Impact on Properties :
- Molecular Weight : 296.32 g/mol (vs. 212.21 g/mol for the parent compound).
- Solubility : Increased hydrophobicity due to the Boc group, reducing aqueous solubility but improving stability during synthetic steps .
- Application : Used as a protected intermediate in multi-step syntheses, enabling selective functionalization .
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 886886-04-0)
Ethyl 8-(4-chlorophenyl)-3-ethyl-5,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-6-carboxylate (Compound 7c)
Hydrochloride Salt Form (CAS: 1187830-58-5)
Comparison with Antihypertensive Triazolo-pyrimidines
Triazolo-pyrimidine derivatives (e.g., 1,2,4-triazolo[4,3-a]pyrimidine-3-carbohydrazide ) exhibit antihypertensive activity via ACE inhibition, a mechanism distinct from the parent compound’s DPP-4 targeting . Structural differences (pyrimidine vs. pyrazine cores) significantly alter target selectivity .
Biological Activity
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate (CAS No. 723286-68-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C₈H₁₂N₄O₂
- Molecular Weight : 196.21 g/mol
- Structure : The compound features a tetrahydro structure with both triazole and pyrazine moieties, contributing to its stability and reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Properties
Preliminary studies have shown that derivatives of this compound can exhibit significant anticancer activities. For instance:
- A study evaluated the antiproliferative effects of related compounds against human colon cancer cell lines (HCT-116 and HT-29) and found notable activity with IC₅₀ values ranging from 6.587 to 11.10 µM for certain derivatives .
- The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways, specifically upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2 .
2. Enzyme Inhibition
Research has demonstrated the compound's potential as an inhibitor of specific kinases involved in cancer progression:
- A series of synthesized [1,2,4]triazolo[4,3-a]pyrazine derivatives showed inhibitory activity against c-Met and VEGFR-2 kinases with IC₅₀ values as low as 26.00 nM for c-Met . This suggests the compound's utility in targeting signaling pathways critical for tumor growth.
3. Antimicrobial Activity
The presence of the triazole ring is noteworthy as compounds containing this moiety are recognized for their antimicrobial properties. This compound has been preliminarily assessed for its antimicrobial efficacy against various pathogens.
Case Studies
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Interaction : The compound's structural features allow it to bind effectively to kinase domains involved in cancer signaling.
- Apoptotic Pathways : Its influence on apoptotic markers suggests a mechanism where it can induce programmed cell death in cancer cells.
Q & A
What are the common synthetic routes for Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Basic
The synthesis typically involves cyclization reactions using hydrazine hydrate and diethyl oxalate, followed by esterification. For example, in analogous triazolo-pyrazine derivatives, sodium hydride in toluene is used to facilitate condensation, and subsequent steps employ hydrazine hydrate to form the triazole ring . Optimization strategies include:
- Temperature control : Maintaining temperatures below 60°C during cyclization to prevent side reactions.
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity .
- Purification : Employing high-performance liquid chromatography (HPLC) with C18 columns and 0.1% phosphoric acid in the mobile phase to achieve ≥98% purity .
Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
Basic
Structural confirmation relies on 1H NMR (to identify proton environments in the triazole and pyrazine rings), infrared spectroscopy (to detect functional groups like esters and NH stretches), and elemental analysis (to verify stoichiometry). For example, 1H NMR peaks between δ 1.2–1.4 ppm confirm the ethyl ester group, while signals near δ 3.8–4.3 ppm correspond to the tetrahydro-pyrazine protons . Mass spectrometry (MS) is essential for molecular weight validation, particularly when synthesizing nitroso impurities (e.g., 7-nitroso derivatives), which require triple quadrupole MS for trace quantification .
How can computational docking studies be applied to predict the biological activity of derivatives of this compound?
Advanced
Molecular docking against enzymes like 14α-demethylase lanosterol (PDB: 3LD6) or cyclooxygenase-2 can predict antifungal or anti-inflammatory potential. Key steps include:
- Protein preparation : Removing water molecules and adding hydrogens to the crystal structure.
- Ligand optimization : Minimizing the energy of the triazolo-pyrazine derivative using DFT calculations.
- Docking validation : Cross-referencing results with in vitro assays (e.g., ROS measurement via H2DCFDA in THP-1 cells) to resolve false positives .
What strategies are recommended for resolving contradictions in biological activity data across different studies of triazolo-pyrazine derivatives?
Advanced
Contradictions often arise from variations in assay conditions or structural modifications. Methodological approaches include:
- Dose-response standardization : Testing compounds at multiple concentrations (e.g., 1–100 μM) to establish EC50/IC50 curves.
- Structural-activity relationship (SAR) analysis : Comparing substituent effects (e.g., trifluoromethyl vs. methoxy groups) on target binding .
- Orthogonal assays : Validating antifungal activity via both docking (e.g., 14α-demethylase inhibition) and in vitro fungal growth inhibition assays .
How should researchers approach the analysis and quantification of genotoxic impurities like 7-nitroso derivatives in pharmaceuticals containing this compound?
Advanced
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, a genotoxic impurity, must be quantified below 37 ng/day. Recommended methods:
- Ultraperformance liquid chromatography (UPLC) : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients.
- Triple quadrupole MS : Monitor transitions at m/z 278 → 152 for the nitroso impurity, with a limit of detection (LOD) ≤ 0.5 ppm .
What are the methodological considerations for modifying the ester group of this compound to enhance its pharmacokinetic properties?
Advanced
Ester hydrolysis or substitution can improve bioavailability:
- Hydrolysis : Treat with NaOH in water/ethyl acetate to yield the carboxylic acid derivative, enhancing solubility .
- Prodrug strategies : Replace the ethyl group with tert-butyl esters (e.g., tert-butyl 3-chloro-6,7-dihydrotriazolo-pyrazine carboxylate) for sustained release .
- Stability testing : Assess pH-dependent degradation (1–13) via HPLC to identify optimal storage conditions .
How can researchers optimize the synthesis of this compound under scaled-up conditions while maintaining purity?
Advanced
Scale-up challenges include heat dissipation and impurity control. Solutions:
- Flow reactors : Use continuous flow systems to maintain consistent temperature and reduce byproducts .
- In-line analytics : Implement real-time HPLC monitoring to detect intermediates (retention time ~2.1 minutes) .
- Recrystallization : Purify the final product using ethyl acetate/hexane mixtures, achieving ≥99% purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
